5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The unique structure of this compound, which includes a chloro and methoxy group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the compound can be synthesized through a series of reactions including halogenation, methoxylation, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[4,3-d]pyrimidine derivatives .
Scientific Research Applications
5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as an antibacterial or anticancer agent.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The molecular pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These derivatives are also known for their anticancer and antibacterial properties.
Uniqueness
5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H11ClN4O2 |
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Molecular Weight |
242.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O2/c1-15-4-3-14-7-6(5-11-14)12-9(10)13-8(7)16-2/h5H,3-4H2,1-2H3 |
InChI Key |
HMZAXIFPXSFRSI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=N1)N=C(N=C2OC)Cl |
Origin of Product |
United States |
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